(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a structurally complex molecule featuring:
- A benzo[d][1,3]dioxole (piperonyl) group: Known for enhancing bioavailability and metabolic stability due to its electron-rich aromatic system .
- A 1,2,4-oxadiazole ring: A heterocyclic moiety contributing to hydrogen bonding and π-π stacking interactions, often improving target affinity .
- A trifluoromethylphenyl group: The electron-withdrawing CF₃ group improves lipophilicity and resistance to oxidative metabolism .
- (E)-configured α,β-unsaturated ketone: Critical for bioactivity, as the planar structure enables Michael addition reactions with biological nucleophiles .
Synthetic routes likely involve Claisen-Schmidt condensation for chalcone formation, followed by oxadiazole cyclization and azetidine functionalization . Spectral characterization (e.g., NMR, IR) would confirm the E-configuration and regiochemistry .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O4/c23-22(24,25)16-3-1-2-14(9-16)20-26-21(32-27-20)15-10-28(11-15)19(29)7-5-13-4-6-17-18(8-13)31-12-30-17/h1-9,15H,10-12H2/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUBATXSNFYWKA-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A benzo[d][1,3]dioxole moiety.
- A trifluoromethyl group.
- An oxadiazole ring.
- An azetidine fragment.
This structural diversity contributes to its potential pharmacological properties.
Antiproliferative Effects
Recent studies have indicated that the compound exhibits significant antiproliferative activity against various cancer cell lines. For example:
- In vitro studies demonstrated an IC50 value of approximately 0.26 μM against estrogen receptor-positive breast cancer cells (MCF-7) after 72 hours of treatment. This suggests that the compound may effectively inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .
The biological activity of this compound appears to be mediated through the following mechanisms:
- Inhibition of Aromatase and Aldosterone Synthase : The compound has been identified as a dual inhibitor with IC50 values indicating potent activity against these enzymes, which are critical in steroidogenesis and cancer biology .
- Modulation of the PI3K/Akt/mTOR Pathway : The compound significantly inhibits mTOR phosphorylation, which is crucial for cell growth and survival in cancer cells .
Study on Breast Cancer Cell Lines
A study conducted on various breast cancer cell lines highlighted the efficacy of the compound in inducing apoptosis and inhibiting cell proliferation. The results indicated:
- Significant reduction in cell viability at low concentrations.
- Enhanced apoptosis markers were observed in treated cells, suggesting a pro-apoptotic effect .
In Vivo Studies
While most findings are based on in vitro assays, preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential of the compound. Future research should focus on animal models to assess efficacy and safety profiles.
Data Tables
| Biological Activity | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MCF-7 (ER+) | 0.26 | Aromatase inhibition |
| Apoptosis Induction | MCF-7 | - | Modulation of PI3K/Akt/mTOR pathway |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound may confer superior metabolic stability compared to chlorophenyl analogues (compounds 13–14) .
- Rigidity vs.
- Heterocyclic Diversity : The 1,2,4-oxadiazole moiety differentiates the target compound from pyrazolo[3,4-b]pyridine derivatives, possibly altering binding kinetics .
Heterocyclic Analogues with Trifluoromethyl Groups
Table 2: Comparison of Trifluoromethyl-Containing Compounds
Key Observations :
Key Observations :
- Spectral Overlaps : All compounds share reliance on NMR for confirming E-configuration and regiochemistry, though single-crystal XRD (e.g., razaxaban) provides higher certainty .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
